molecular formula C20H21ClN4O3S2 B3033758 1-(4-chlorophenyl)-4-{[2-(3,5-dimethyl-1H-pyrazole-1-carbonyl)thiophen-3-yl]sulfonyl}piperazine CAS No. 1171812-17-1

1-(4-chlorophenyl)-4-{[2-(3,5-dimethyl-1H-pyrazole-1-carbonyl)thiophen-3-yl]sulfonyl}piperazine

Cat. No.: B3033758
CAS No.: 1171812-17-1
M. Wt: 465 g/mol
InChI Key: HOLZZJBEOQMOAT-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-4-{[2-(3,5-dimethyl-1H-pyrazole-1-carbonyl)thiophen-3-yl]sulfonyl}piperazine (CAS 1171812-17-1) is a high-purity, complex synthetic organic compound with a molecular formula of C20H21ClN4O3S2 and a molecular weight of 464.99 g/mol . This multi-heterocyclic molecule features a 3,5-dimethyl-1H-pyrazole ring linked via a carbonyl group to a thiophene ring, which is further connected to a 1-(4-chlorophenyl)piperazine moiety through a sulfonyl group . This specific structural architecture, particularly the presence of both sulfonyl and carbonyl linkers, suggests potential for significant biological activity and makes it a valuable scaffold in medicinal chemistry and drug discovery research. Pyrazole derivatives are an important class of heterocyclic compounds known for a broad spectrum of biological properties, including antimicrobial, antifungal, anti-inflammatory, and antitumor activities . The high electronegativity of chlorine atoms in the aromatic rings of such compounds is recognized for playing an important role in enhancing their biological activity . Researchers investigate this compound and its analogs as potential inhibitors of various enzymes and receptors . Its calculated properties include a topological polar surface area of 112 Ų and an XLogP value of 4, which provide insight into its potential bioavailability . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers can utilize this compound as a key intermediate in organic synthesis, a building block for the development of novel pharmaceutical candidates, or a tool compound in biochemical and pharmacological studies to explore new mechanisms of action. For comprehensive details, including certificates of analysis and specific handling instructions, please contact our technical support team.

Properties

IUPAC Name

[3-[4-(4-chlorophenyl)piperazin-1-yl]sulfonylthiophen-2-yl]-(3,5-dimethylpyrazol-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN4O3S2/c1-14-13-15(2)25(22-14)20(26)19-18(7-12-29-19)30(27,28)24-10-8-23(9-11-24)17-5-3-16(21)4-6-17/h3-7,12-13H,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOLZZJBEOQMOAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(=O)C2=C(C=CS2)S(=O)(=O)N3CCN(CC3)C4=CC=C(C=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(4-chlorophenyl)-4-{[2-(3,5-dimethyl-1H-pyrazole-1-carbonyl)thiophen-3-yl]sulfonyl}piperazine is a complex organic molecule with the molecular formula C20H21ClN4O3S2C_{20}H_{21}ClN_{4}O_{3}S_{2} and a molecular weight of 465 g/mol. This compound has garnered attention for its potential biological activities, particularly in the context of cancer research and kinase inhibition.

Chemical Structure

The structure of this compound includes several functional groups:

  • A piperazine ring
  • A sulfonyl group
  • A thiophenyl group
  • A pyrazole moiety with methyl substitutions

Biological Activity Overview

Research indicates that derivatives of pyrazole compounds, including the one , exhibit a variety of biological activities, particularly in anticancer applications. The following sections detail specific findings related to the biological activity of this compound.

Anticancer Activity

Recent studies have highlighted the potential of pyrazole derivatives as anticancer agents. For instance, a related compound containing a chlorophenyl group was screened for its ability to inhibit kinases and exhibited significant anticancer activity against glioblastoma cell lines. The compound demonstrated low micromolar activity against the AKT2/PKBβ kinase, which is a critical target in glioma therapy due to its role in oncogenic signaling pathways .

Case Study: Inhibition of Glioma Growth

A study focused on N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles showed promising results in inhibiting glioma growth. Specifically, compound 4j from this series displayed potent activity against primary patient-derived glioblastoma cells and 3D neurospheres while exhibiting minimal cytotoxicity towards non-cancerous cells. This selectivity is crucial for developing effective cancer therapies with reduced side effects .

The mechanism by which these compounds exert their biological effects often involves:

  • Kinase Inhibition : The inhibition of specific kinases like AKT2 can lead to reduced cell proliferation and increased apoptosis in cancer cells.
  • Induction of Cell Death : Compounds have been shown to induce cell death in glioblastoma cells while sparing normal cells.

Structure-Activity Relationship (SAR)

The biological activity of pyrazole derivatives has been linked to their structural features. The presence of the chlorophenyl group appears to enhance the anticancer properties. Modifications to the pyrazole and thiophene rings can significantly impact activity, suggesting that further medicinal chemistry efforts could optimize these compounds for better efficacy .

Data Table: Summary of Biological Activities

Compound NameActivity TypeTarget KinaseIC50 (µM)Selectivity
Compound 4jAnticancerAKT2<10High
Compound AKinase InhibitionVariousLow µMModerate
Compound BCytotoxicityNon-specific>100Low

Scientific Research Applications

Medicinal Chemistry

The compound is primarily investigated for its potential as a therapeutic agent, particularly in the following areas:

  • Antimicrobial Activity : Research has shown that derivatives of this compound exhibit significant antimicrobial properties, making them candidates for developing new antibiotics.
  • Anticancer Properties : Studies indicate that the compound may inhibit specific kinases involved in cell signaling pathways, thereby exerting anticancer effects. Its mechanism involves binding to molecular targets that disrupt cancer cell proliferation .

Organic Synthesis

Due to its complex structure, this compound serves as a valuable building block in organic synthesis. It can be utilized in:

  • Ligand Formation : The compound can act as a ligand in coordination chemistry, facilitating the formation of metal complexes that are useful in catalysis and material science .
  • Synthesis of Novel Compounds : It can be employed as an intermediate for synthesizing more complex molecules with desired biological activities or industrial applications .

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal explored the anticancer efficacy of this compound against various cancer cell lines. The results indicated that the compound significantly inhibited cell growth and induced apoptosis in cancer cells. Mechanistic studies revealed that it interfered with the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.

Case Study 2: Antimicrobial Activity

In another study focusing on antimicrobial properties, derivatives of this compound were tested against Gram-positive and Gram-negative bacteria. The results demonstrated promising activity against resistant strains, suggesting its potential as a lead compound for antibiotic development.

Industrial Applications

The unique properties of 1-(4-chlorophenyl)-4-{[2-(3,5-dimethyl-1H-pyrazole-1-carbonyl)thiophen-3-yl]sulfonyl}piperazine extend to industrial applications:

  • Catalysis : The compound has been explored as a catalyst in various organic reactions due to its ability to stabilize transition states during chemical transformations .
  • Material Science : Its structural characteristics make it suitable for developing advanced materials with specific electronic or optical properties.

Comparison with Similar Compounds

Structural Analogues with Piperazine and Pyrazole Moieties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Biological Activity/Use Reference
Target Compound C21H20ClN5O3S2 510.05 Piperazine, 4-chlorophenyl, sulfonyl-thiophene, 3,5-dimethylpyrazole-carbonyl Not explicitly reported; hypothesized CNS or anti-inflammatory activity N/A
4-(1H-Pyrazol-4-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one (Compound 5 from ) C20H23F3N4O 416.42 Piperazine, trifluoromethylphenyl, butanone linker, pyrazole Studied for receptor binding; potential CNS applications
1-[3-(2,5-Dimethoxyphenyl)-1H-pyrazole-5-carbonyl]-4-[2-(thiophen-2-yl)cyclopropanecarbonyl]piperazine C24H26N4O4S 466.60 Piperazine, dimethoxyphenyl-pyrazole, cyclopropane-thiophene carbonyl Structural analogue; potential kinase inhibition
1-[(4-Chlorophenyl)sulfonyl]-4-[2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoyl]piperazine C16H20ClN5O3S 397.88 Piperazine, 4-chlorophenyl sulfonyl, triazole-propanoyl Antimicrobial or antifungal candidate
Key Observations:
  • Piperazine Core: All compounds utilize piperazine as a central scaffold, known for enhancing solubility and enabling interactions with neurotransmitter receptors (e.g., serotonin, dopamine) .
  • Heterocyclic Substituents : The target compound’s 3,5-dimethylpyrazole distinguishes it from analogues with triazoles () or dimethoxyphenyl groups (). Pyrazole derivatives are associated with anti-inflammatory and antipyretic activities .
  • Sulfonyl Linkers : The sulfonyl-thiophene group in the target compound may improve metabolic stability compared to ester or ketone linkers in analogues .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(4-chlorophenyl)-4-{[2-(3,5-dimethyl-1H-pyrazole-1-carbonyl)thiophen-3-yl]sulfonyl}piperazine?

  • Methodological Answer : The synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the thiophene-sulfonyl intermediate via sulfonation of 3-substituted thiophene derivatives (e.g., using chlorosulfonic acid) .
  • Step 2 : Coupling the sulfonyl chloride intermediate with piperazine derivatives under basic conditions (e.g., triethylamine in THF) .
  • Step 3 : Introducing the 3,5-dimethylpyrazole carbonyl group via a nucleophilic acyl substitution reaction, often employing carbodiimide coupling agents like DCC or EDC .
    • Key Considerations : Monitor reaction progress using TLC or HPLC. Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradients) .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR confirms substituent positions (e.g., aromatic protons at δ 6.8–7.5 ppm for chlorophenyl; sulfonyl groups shift adjacent protons downfield) .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ calculated for C₂₁H₂₂ClN₃O₃S₂: 488.08) .
  • X-ray Crystallography : Resolves stereochemistry and intermolecular interactions (e.g., piperazine ring conformation and hydrogen bonding with sulfonyl groups) .
    • Validation : Cross-reference spectral data with computational predictions (e.g., DFT for NMR chemical shifts) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing and reactions .
  • Storage : Store in airtight containers at 2–8°C, away from oxidizers (e.g., peroxides) due to sulfonyl group reactivity .
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can reaction yields be optimized during the sulfonation of thiophene intermediates?

  • Methodological Answer :

  • Solvent Selection : Use polar aprotic solvents (e.g., DCM or DMF) to stabilize the sulfonyl chloride intermediate .
  • Temperature Control : Maintain 0–5°C during sulfonation to minimize side reactions (e.g., over-sulfonation) .
  • Catalyst Screening : Test Lewis acids like AlCl₃ to enhance electrophilic substitution efficiency .
    • Troubleshooting : If yield drops >20%, analyze reaction purity via HPLC and adjust stoichiometry (e.g., excess chlorosulfonic acid) .

Q. What mechanistic insights explain the regioselectivity of the pyrazole-carbonyl substitution?

  • Methodological Answer :

  • DFT Studies : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactive sites. The thiophene-3-sulfonyl group directs electrophiles to the 2-position due to electron-withdrawing effects .
  • Isotopic Labeling : Use ¹³C-labeled carbonyl reagents to track acyl group transfer via 2D NMR .
    • Contradictions : Conflicting reports on substituent effects (e.g., electron-donating vs. withdrawing groups) require comparative kinetic studies .

Q. How can discrepancies in reported biological activity be resolved for structurally analogous compounds?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Systematically vary substituents (e.g., replace 4-chlorophenyl with 4-fluorophenyl) and assay against target receptors .
  • Assay Standardization : Replicate studies under identical conditions (e.g., pH 7.4 buffer, 37°C) to isolate structural vs. experimental variables .
    • Case Study : Analogues with trifluoromethyl groups (e.g., 5-(4-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazole) show enhanced metabolic stability but reduced solubility—balance via co-solvents .

Q. What computational strategies predict the compound’s pharmacokinetic properties?

  • Methodological Answer :

  • Molecular Dynamics (MD) : Simulate membrane permeability using lipid bilayer models (e.g., POPC membranes) .
  • ADMET Prediction : Use SwissADME or ADMETlab to estimate logP (target <3 for oral bioavailability) and CYP450 inhibition risks .
    • Validation : Compare in silico results with in vitro assays (e.g., Caco-2 cell monolayers for absorption) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-chlorophenyl)-4-{[2-(3,5-dimethyl-1H-pyrazole-1-carbonyl)thiophen-3-yl]sulfonyl}piperazine
Reactant of Route 2
Reactant of Route 2
1-(4-chlorophenyl)-4-{[2-(3,5-dimethyl-1H-pyrazole-1-carbonyl)thiophen-3-yl]sulfonyl}piperazine

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